3-Chloro-N-hydroxy-4-methylbenzimidoyl Chloride
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Overview
Description
3-Chloro-N-hydroxy-4-methylbenzimidoyl Chloride is an organic compound with the molecular formula C8H7Cl2NO It is a derivative of benzimidoyl chloride and is characterized by the presence of a chlorine atom, a hydroxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-hydroxy-4-methylbenzimidoyl Chloride can be achieved through several methods. One common approach involves the reaction of aldoximes with sodium chloride and Oxone under ball-milling conditions. This solvent-free mechanochemical reaction is known to improve reaction efficiency and alter the reaction pathway compared to traditional liquid-phase methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale mechanochemical processes. These processes are designed to be environmentally friendly and sustainable, minimizing the use of toxic organic solvents and harsh reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-hydroxy-4-methylbenzimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into other derivatives with different functional groups.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone and sodium carbonate under ball-milling conditions.
Reduction: Reducing agents such as sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with Oxone and sodium carbonate under ball-milling conditions yields N-acyloxyimidoyl chlorides .
Scientific Research Applications
3-Chloro-N-hydroxy-4-methylbenzimidoyl Chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N-hydroxy-4-methylbenzimidoyl Chloride involves its reactivity with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-4-methylbenzimidoyl Chloride: Similar structure but lacks the chlorine atom at the 3-position.
3-Chloro-4-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxy group.
Uniqueness
3-Chloro-N-hydroxy-4-methylbenzimidoyl Chloride is unique due to the presence of both a chlorine atom and a hydroxy group on the benzene ring.
Properties
IUPAC Name |
3-chloro-N-hydroxy-4-methylbenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-5-2-3-6(4-7(5)9)8(10)11-12/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNDMRPCLRZPJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NO)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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